molecular formula C6H11N3 B14664716 1-Azido-3,3-dimethylbut-1-ene CAS No. 40168-86-3

1-Azido-3,3-dimethylbut-1-ene

Cat. No.: B14664716
CAS No.: 40168-86-3
M. Wt: 125.17 g/mol
InChI Key: TVTROXZINCQRLL-UHFFFAOYSA-N
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Description

1-Azido-3,3-dimethylbut-1-ene is an organic compound characterized by the presence of an azide group (-N₃) attached to a 3,3-dimethylbut-1-ene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azido-3,3-dimethylbut-1-ene can be synthesized through the azidation of 3,3-dimethylbut-1-ene. One common method involves the reaction of 3,3-dimethylbut-1-ene with sodium azide (NaN₃) in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is typically carried out under mild conditions to avoid decomposition of the azide group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure safety and maximize yield. The use of continuous flow reactors could be advantageous for scaling up the production while maintaining control over the reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 1-Azido-3,3-dimethylbut-1-ene undergoes various types of chemical reactions, including:

    Substitution Reactions: The azide group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

    Substitution Reactions: Sodium azide (NaN₃), dimethylformamide (DMF)

    Cycloaddition Reactions: Copper(I) catalysts, alkyne substrates

    Reduction Reactions: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium on carbon (Pd/C)

Major Products Formed:

    Substitution Reactions: Various substituted derivatives

    Cycloaddition Reactions: Triazoles

    Reduction Reactions: Amines

Scientific Research Applications

1-Azido-3,3-dimethylbut-1-ene has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various nitrogen-containing compounds.

    Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-azido-3,3-dimethylbut-1-ene primarily involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions with alkynes to form triazoles, a reaction that is often catalyzed by copper(I) ions. This reaction is widely used in click chemistry for the efficient and selective formation of covalent bonds.

Comparison with Similar Compounds

    3,3-Dimethylbut-1-ene: Lacks the azide group, making it less reactive in cycloaddition reactions.

    1-Azido-2-methylpropane: Another azido compound with a different carbon backbone, leading to different reactivity and applications.

    1-Azido-3-methylbutane: Similar structure but with a different substitution pattern, affecting its chemical behavior.

Uniqueness: 1-Azido-3,3-dimethylbut-1-ene is unique due to the presence of both the azide group and the 3,3-dimethylbut-1-ene backbone. This combination imparts distinct reactivity, particularly in cycloaddition reactions, making it valuable for various synthetic applications.

Properties

CAS No.

40168-86-3

Molecular Formula

C6H11N3

Molecular Weight

125.17 g/mol

IUPAC Name

1-azido-3,3-dimethylbut-1-ene

InChI

InChI=1S/C6H11N3/c1-6(2,3)4-5-8-9-7/h4-5H,1-3H3

InChI Key

TVTROXZINCQRLL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C=CN=[N+]=[N-]

Origin of Product

United States

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